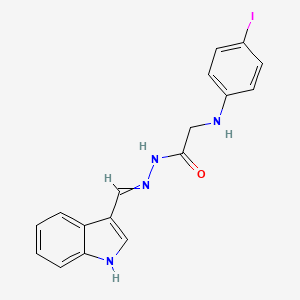
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is a complex organic compound that features an indole moiety, an imine linkage, and an iodo-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide typically involves a multi-step process:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Iodination of Aniline: The aniline derivative is iodinated using iodine and an oxidizing agent such as sodium iodide in the presence of an acid.
Formation of the Imine Linkage: The indole derivative is then reacted with an aldehyde to form the imine linkage.
Coupling Reaction: Finally, the iodinated aniline is coupled with the imine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the imine linkage and iodo group can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethylideneamino)-2-(4-bromoanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-chloroanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-fluoroanilino)acetamide
Uniqueness
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is unique due to the presence of the iodo group, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its bromo, chloro, and fluoro analogs, which may have different electronic and steric properties.
Properties
CAS No. |
5791-71-9 |
|---|---|
Molecular Formula |
C17H15IN4O |
Molecular Weight |
418.23 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23) |
InChI Key |
JBTDKHLIVSBJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




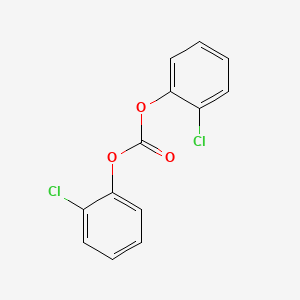


![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)

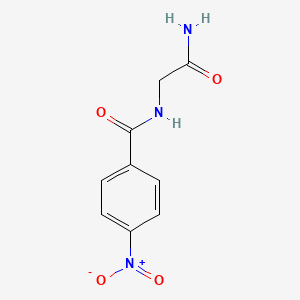
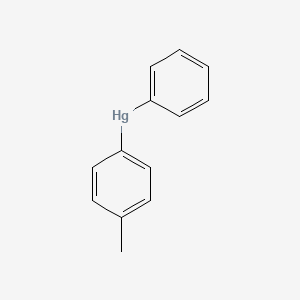
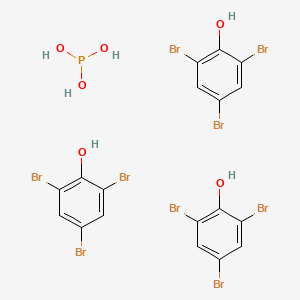
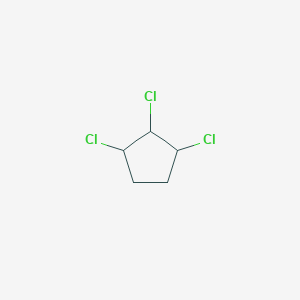
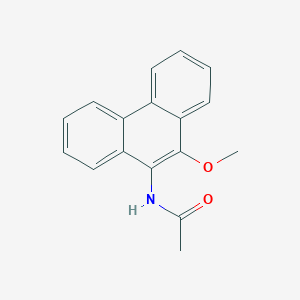
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
